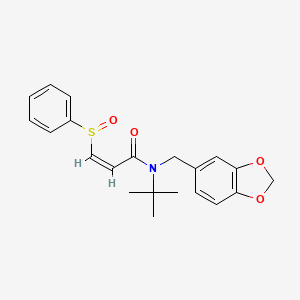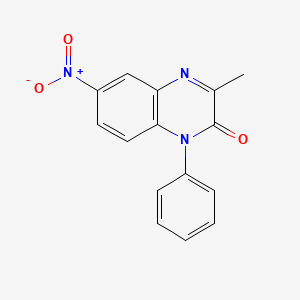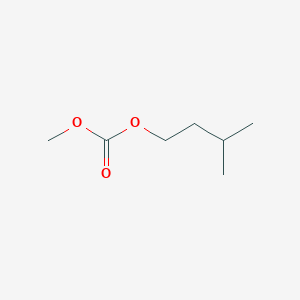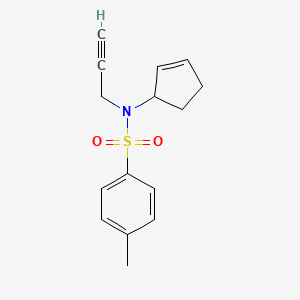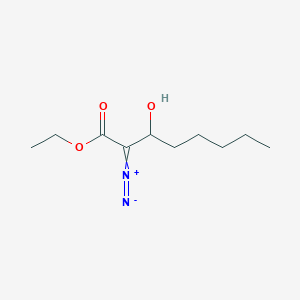
Methanol;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol;scandium is a compound that combines methanol, a simple alcohol with the chemical formula CH₃OH, and scandium, a rare earth metal with the atomic number 21 Methanol is widely used as a solvent, antifreeze, fuel, and as a feedstock for the production of chemicals Scandium, on the other hand, is known for its applications in aerospace materials, electronics, and as a catalyst in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanol;scandium typically involves the reaction of scandium salts with methanol under controlled conditions. One common method is the reaction of scandium chloride (ScCl₃) with methanol in the presence of a base such as sodium methoxide (NaOCH₃). The reaction proceeds as follows:
[ \text{ScCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of scandium. The resulting scandium methoxide can be further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The process may also include the use of catalysts to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
Methanol;scandium undergoes various types of chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) in the presence of scandium catalysts.
Reduction: Scandium can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Methanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). The reaction is typically carried out at elevated temperatures and pressures.
Reduction: Reducing agents such as hydrogen gas (H₂) can be used in the presence of scandium catalysts.
Substitution: Reagents such as alkyl halides (R-X) can be used for substitution reactions.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Reduced organic compounds
Substitution: Alkylated methanol derivatives
科学的研究の応用
Methanol;scandium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research into the use of scandium-based compounds in medical imaging and cancer treatment.
Industry: Applications in the production of high-performance materials, such as scandium-aluminum alloys used in aerospace and automotive industries.
作用機序
The mechanism of action of methanol;scandium involves the interaction of scandium ions with the molecular targets in the reaction medium. Scandium ions can coordinate with the oxygen atoms in methanol, facilitating various chemical transformations. The molecular pathways involved include the activation of methanol molecules and the stabilization of reaction intermediates, leading to enhanced reaction rates and selectivity.
類似化合物との比較
Methanol;scandium can be compared with other similar compounds, such as:
Methanol;yttrium: Similar to this compound, but with yttrium as the metal component. Yttrium has different catalytic properties and applications.
Methanol;lanthanum: Lanthanum-based compounds have distinct electronic properties and are used in different catalytic processes.
Methanol;indium: Indium-based catalysts are known for their high selectivity in certain reactions, such as the hydrogenation of carbon dioxide to methanol.
The uniqueness of this compound lies in its specific catalytic properties and the ability to form stable complexes with methanol, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
487063-74-1 |
|---|---|
分子式 |
CH3OSc- |
分子量 |
75.990 g/mol |
IUPAC名 |
methanolate;scandium |
InChI |
InChI=1S/CH3O.Sc/c1-2;/h1H3;/q-1; |
InChIキー |
RHQHELFLCIGPBB-UHFFFAOYSA-N |
正規SMILES |
C[O-].[Sc] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

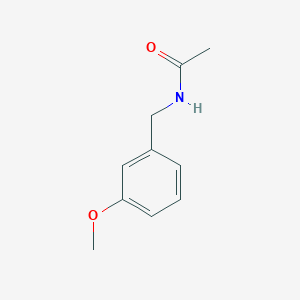
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
